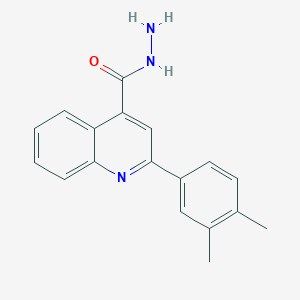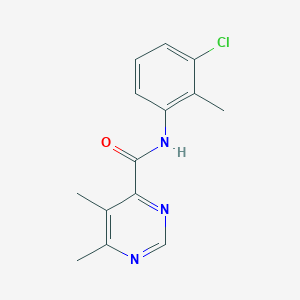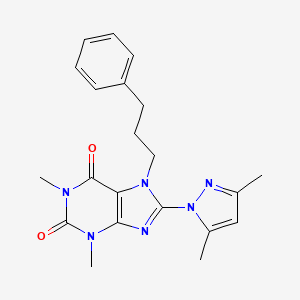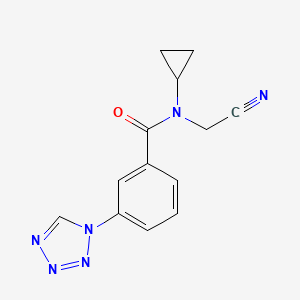
2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C18H17N3O and a molecular weight of 291.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure can be represented by the SMILES string:CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C .
Applications De Recherche Scientifique
Corrosion Inhibition
Quinoline derivatives, including structures similar to 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide, have been extensively studied for their anticorrosive properties. These compounds are effective in protecting metals against corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. Their high electron density, contributed by the quinoline ring and substituents like hydroxyl, methoxy, amino, and nitro groups, facilitates the adsorption on metal surfaces, offering a promising approach for corrosion inhibition in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Potentials
Quinoline compounds are recognized for their therapeutic potentials across a broad spectrum of biological activities. These include acting as key agents in treating diseases such as cancer and malaria, with some derivatives also displaying antimicrobial, anti-inflammatory, and antidiabetic effects. The versatility and clinical significance of quinoline derivatives stem from their structural diversity, allowing them to be utilized in the development of new chemotherapeutic agents. The quinoline core is a critical component in the medicinal chemistry field, supporting ongoing research into novel drugs with enhanced efficacy and reduced toxicity (Hussaini, 2016).
Anticancer Research
The quinoline scaffold is also prominently featured in anticancer drug discovery. Quinoline-based compounds are investigated for their potential to inhibit topoisomerases and kinases, which are crucial in cancer cell proliferation and survival. Their anticancer efficacy is attributed to the quinoline moiety's capacity for structural optimization and the development of synthetic pathways, positioning these compounds as significant contributors to anticancer therapeutics. This highlights the quinoline structure's importance in designing new drugs to combat various forms of cancer, underscoring the need for continued research and development in this area (Musioł, 2017).
Optoelectronic Materials
Further extending the application of quinoline derivatives, studies have explored their use in optoelectronic materials. Quinoline and its derivatives, when incorporated into π-extended conjugated systems, demonstrate significant potential for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This includes applications in organic light-emitting diodes (OLEDs), where quinoline-based compounds contribute to developing materials with electroluminescent properties. Such advancements highlight the quinoline ring's versatility, not only in medicinal chemistry but also in materials science, paving the way for innovative optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-7-8-13(9-12(11)2)17-10-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-10H,19H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIGMDQURXXBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2474892.png)
![4-[2-(2-Fluorophenoxy)ethyl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B2474893.png)
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2474896.png)

![3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2474900.png)
![3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2474901.png)

![3-Iodo-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2474904.png)

![2-((3-bromobenzyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2474908.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2474909.png)
![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2474910.png)

